[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Description
This compound is a fluorinated nucleoside analog with a 2,5-dihydrofuran core substituted at the 5-position with a 5-fluoro-2,4-dioxopyrimidin-1-yl moiety and an acetate ester at the 2-position . Its structure is characterized by stereochemistry at C2 (S-configuration) and C5 (R-configuration), critical for its biological activity.
Properties
IUPAC Name |
[(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)/t7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQULMAOYWPJKG-IONNQARKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluorocytosine with a suitable dihydrofuran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The methyl acetate group undergoes enzymatic or chemical hydrolysis to yield the corresponding alcohol, a key activation step in prodrugs.
This hydrolysis is critical for prodrug activation, as the free hydroxyl group enables phosphorylation in vivo .
Phosphorylation and Antiviral Activity
After hydrolysis, the alcohol intermediate undergoes phosphorylation to form the active triphosphate analog, inhibiting viral polymerases.
Stability Under Oxidative Conditions
The dihydrofuran ring is susceptible to oxidative ring-opening , particularly in the presence of peroxides or strong oxidizing agents:
Ring-Opening Reactions
The dihydrofuran moiety can undergo acid-catalyzed ring-opening to form a linear diol, especially under strongly acidic conditions (pH <2) :
This reaction is reversible under basic conditions but compromises antiviral efficacy .
Interactions with Nucleophiles
The 5-fluoro-2,4-dioxopyrimidine group participates in nucleophilic substitution reactions:
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Amino groups : Forms stable adducts with lysine residues in proteins .
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Thiols : Reacts with glutathione, contributing to detoxification pathways .
Photodegradation
Exposure to UV light (λ = 254 nm) induces radical-mediated decomposition , generating:
Scientific Research Applications
[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural features.
Medicine: It is a crucial component in the development of antiviral drugs, especially those targeting HIV and hepatitis B virus.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, such as viral enzymes. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses. The fluorinated pyrimidine ring plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Likely C₁₁H₁₀FN₂O₅ (inferred from analogs in and ).
- Mechanism : Inhibits HIV reverse transcriptase by mimicking natural nucleosides, terminating viral DNA synthesis .
- Applications : Investigated for HIV therapy due to its potent antiviral activity and metabolic stability conferred by the 5-fluoro and acetate groups .
Structural Analogs: Fluorine vs. Methyl Substitution
Impact of Fluorine :
- The 5-fluoro group enhances hydrogen bonding with viral enzymes (e.g., reverse transcriptase) and reduces off-target effects compared to the 5-methyl analog .
- Fluorine’s electronegativity stabilizes the pyrimidine ring, improving metabolic stability .
Ester Variations
Ester Impact :
- Acetate esters improve oral bioavailability but require enzymatic activation.
- Phosphorylated esters (e.g., Stampidine) bypass metabolic activation steps, enhancing direct antiviral effects .
Phosphorylated Derivatives
| Compound Name | Phosphoryl Group | pKi (Binding Affinity) |
|---|---|---|
| [[difluoro(phosphono)methyl]-hydroxyphosphoryl]oxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]boron (Compound 41) | Bis-phosphoryl | 7.35 |
| Target compound (Fluoro analog) | None | Not reported (inferred >7.0 based on structural similarity) |
Phosphorylation Effects :
- Phosphorylated analogs exhibit higher binding affinity (pKi >7.0) due to mimicry of nucleoside triphosphates .
- However, increased molecular weight and polarity may limit cell membrane penetration .

Challenges :
Biological Activity
The compound [(2S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure
The structure of the compound is characterized by a pyrimidine ring fused with a dihydrofuran moiety and an acetate group. Its molecular formula is CHFNO, with a molecular weight of approximately 273.24 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of 5-fluorouracil (a related compound) showed enhanced cytotoxicity against various cancer cell lines due to their ability to inhibit DNA synthesis and repair mechanisms .
The proposed mechanism involves the inhibition of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of thymidine. By mimicking the natural substrate, the compound effectively competes for binding sites on TS, leading to reduced DNA replication in rapidly dividing cells .
Antiviral Properties
In addition to antitumor effects, some derivatives have shown antiviral activity. Specifically, studies have reported that compounds containing the 5-fluoro-pyrimidine scaffold inhibit viral replication in vitro by interfering with viral polymerases . This suggests potential applications in treating viral infections.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with colorectal cancer assessed the efficacy of a 5-fluorouracil derivative similar to this compound. Results indicated a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of a related compound against hepatitis C virus (HCV). The results showed a dose-dependent reduction in viral load in infected cell cultures, suggesting that modifications in the pyrimidine structure could enhance antiviral efficacy .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing [(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate with high stereochemical purity?
- Methodology : Use chiral auxiliaries or enzymatic resolution to control stereochemistry. For example, describes crystallographic validation of stereochemistry in structurally related dihydrofuran derivatives via X-ray diffraction (cell parameters: Å, Å, Å, space group ). This ensures unambiguous confirmation of the (2S,5R) configuration.
- Key Considerations : Monitor reaction intermediates using chiral HPLC (e.g., ’s RP-HPLC method with trifluoroacetic acid buffer) to verify enantiomeric excess. Adjust solvent polarity (e.g., acetonitrile/water gradients) to resolve diastereomers .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies using protocols similar to those in and for Sofosbuvir (a structurally related nucleoside analog).
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and quantify degradation products via LC-MS.
- Thermal stress : Heat at 60–80°C for 48 hrs and analyze by DSC/TGA.
- Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., the acetate ester or dihydrofuran ring) .
Q. What spectroscopic techniques are most reliable for characterizing the pyrimidine and dihydrofuran moieties?
- Tools :
- H/C NMR : Assign peaks using 2D-COSY and HSQC (e.g., ’s use of -coupling constants to resolve dihydrofuran protons).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and fluorine substitution (C-F at ~1100 cm).
Advanced Research Questions
Q. How can conflicting data on the compound’s antiviral activity be resolved in mechanistic studies?
- Experimental Design :
- In vitro assays : Compare IC values across cell lines (e.g., hepatocytes vs. lymphocytes) using viral replication inhibition protocols (see and for analogous nucleoside phosphonates).
- Enzymatic studies : Measure inhibition of viral polymerases (e.g., HCV NS5B) via fluorescence-based polymerization assays.
- Contradiction Analysis : If activity varies, investigate metabolic activation pathways (e.g., esterase-mediated cleavage of the acetate group) using radiolabeled tracers or mass spectrometry .
Q. What strategies mitigate low yields in glycosylation reactions during synthesis of the dihydrofuran-pyrimidine scaffold?
- Optimization Approaches :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups (e.g., ’s [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl] derivatives) to stabilize reactive hydroxyls.
- Catalysis : Employ Lewis acids (e.g., BF-EtO) to enhance glycosylation efficiency, as described in for similar tetrahydrofuran intermediates.
Q. How can computational modeling predict the compound’s binding affinity to viral targets?
- Methods :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral polymerases (e.g., ’s GS-9131 target).
- MD simulations : Analyze conformational stability of the dihydrofuran ring in active sites (e.g., 100-ns trajectories with AMBER force fields).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

